molecular formula C18H19N5O4S B2598668 methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate CAS No. 2097899-14-2

methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate

Cat. No.: B2598668
CAS No.: 2097899-14-2
M. Wt: 401.44
InChI Key: MCBKTCWAEVIJJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying how the compound is made. This can include the types of reactions used to produce it, the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques used for this can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and electron microscopy .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include looking at what reactants are needed, what the products are, the conditions required for the reaction, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has been dedicated to synthesizing new heterocyclic compounds containing sulfonamido moieties, aiming to explore their potential as antibacterial agents. For instance, Azab et al. (2013) demonstrated the synthesis of pyran, pyridine, and pyridazine derivatives by reacting the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various active methylene compounds. The study also explored the reactivity of the precursor hydrazone towards hydrazine derivatives to yield pyrazole and oxazole derivatives, with several compounds exhibiting high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Antibacterial and Antimicrobial Evaluation

The antimicrobial activities of synthesized heterocyclic compounds based on the sulfonamide group have been a focal point of research. El‐Emary et al. (2002) detailed the synthesis of several new heterocycles based on 3-methyl 1-phenyl-5-benzene sulfonamido pyrazole, which, upon reaction with various reagents, produced compounds with significant antibacterial and antifungal activities. These findings indicate the potential of such compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Potential as Anticancer Agents

Research into the potential anticancer properties of compounds related to methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate has also been conducted. Mallikarjuna and Keshavayya (2020) synthesized novel heterocyclic azo dyes by diazo-coupling reaction of sulfamethoxazole with various coupling compounds, showing promising anti-tubercular activity against Mycobacterium tuberculosis and potential anticancer properties, particularly against MCF-7 breast cancer cell lines (Mallikarjuna & Keshavayya, 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it behaves in a biological system. This can include its effects on enzymes, cell membranes, or other biological targets .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential uses, and safety. This could also include the development of new synthesis methods or the discovery of new reactions .

Properties

IUPAC Name

methyl N-[4-[2-(4-pyridin-3-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-27-18(24)22-16-4-6-17(7-5-16)28(25,26)21-9-10-23-13-15(12-20-23)14-3-2-8-19-11-14/h2-8,11-13,21H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBKTCWAEVIJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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